2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide
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Overview
Description
2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide is a complex organic compound with a unique structure that includes a benzylamino group, a dimethyl group, and a phenyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction using benzylamine.
Attachment of the Dimethyl and Phenyl Groups: These groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the phenyl ring using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzylamine, phenylboronic acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The compound’s structure allows it to fit into active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Cyclohexanone: A compound with a cyclohexane ring and a ketone group.
N-Phenylacetamide: A compound with a phenyl group attached to an acetamide group.
Uniqueness
2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carboxamide is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
6-benzylimino-2-hydroxy-4,4-dimethyl-N-phenylcyclohexene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-22(2)13-18(23-15-16-9-5-3-6-10-16)20(19(25)14-22)21(26)24-17-11-7-4-8-12-17/h3-12,25H,13-15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBPJAJDBUIPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=NCC2=CC=CC=C2)C1)C(=O)NC3=CC=CC=C3)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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